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Compound of Interest

Compound Name: ATP-13C10,15N5

Cat. No.: B12397513 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with mass spectrometry of multiply labeled ATP. This resource provides

troubleshooting guides and frequently asked questions (FAQs) to address common issues

encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: Which software is recommended for deconvoluting mass spectra of multiply labeled ATP?

A1: Several software packages are available for the analysis of metabolomics data, and the

choice often depends on the specific experimental design and the mass spectrometer used.

For metabolic flux analysis (MFA), which is a common application for labeled ATP, software

such as 13CFLUX2, FiatFlux, and INCA are frequently used.[1][2] For general deconvolution

and analysis of high-resolution mass spectrometry data, vendor-specific software like Agilent

MassHunter and Thermo Scientific Xcalibur are powerful tools. Open-source platforms such as

mzMatch and web-based tools like MetaboAnalyst also offer functionalities for processing and

analyzing labeled metabolomics data.[3]

Q2: What are the most common isotopic labels used for ATP in mass spectrometry studies?

A2: The most common stable isotopes used for labeling ATP are Carbon-13 (¹³C) and Nitrogen-

15 (¹⁵N).[4][5] These isotopes are incorporated into the adenine base and/or the ribose sugar of

the ATP molecule. In some applications, Oxygen-18 (¹⁸O) is used to label the phosphate

groups, particularly for studying phosphorylation dynamics.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12397513?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694648/
https://www.researchgate.net/figure/Commonly-used-software-tools-for-metabolic-flux-analysis-MFA_tbl1_347533610
https://pmc.ncbi.nlm.nih.gov/articles/PMC4098048/
https://www.researchgate.net/figure/LC-MS-MS-parameters-used-for-13-C-and-15-N-labeling-experiments_tbl2_327784218
https://pmc.ncbi.nlm.nih.gov/articles/PMC11622383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: How does multiple labeling affect the mass spectrum of ATP?

A3: Multiple labeling significantly increases the complexity of the mass spectrum. Instead of a

single isotopic envelope for ATP, you will observe a cluster of overlapping envelopes

corresponding to different isotopologues (molecules of the same elemental composition but

different isotopic composition). The number of possible isotopologues depends on the number

of labeled positions and the enrichment level of the isotopes. This can make it challenging to

accurately determine the mass and relative abundance of each labeled species.

Q4: What are the expected mass shifts for ¹³C and ¹⁵N labeled ATP?

A4: The expected mass shift depends on the number of ¹³C and ¹⁵N atoms incorporated into

the ATP molecule. The following table summarizes the theoretical monoisotopic mass of

unlabeled ATP and the mass increase for each incorporated ¹³C and ¹⁵N atom.

Compound Molecular Formula Monoisotopic Mass (Da)

Unlabeled ATP C₁₀H₁₆N₅O₁₃P₃ 507.0032

¹³C labeled ATP For each ¹³C atom +1.00335

¹⁵N labeled ATP For each ¹⁵N atom +0.99703

Example Mass Calculation for Labeled ATP

Labeling Pattern Number of ¹³C Number of ¹⁵N
Expected
Monoisotopic Mass
(Da)

Unlabeled 0 0 507.0032

Fully ¹³C labeled

ribose
5 0 512.01995

Fully ¹⁵N labeled

adenine
0 5 511.98835

Fully ¹³C and ¹⁵N

labeled
10 5 517.0037
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Q5: What are the common adducts and fragments observed for ATP in ESI-MS?

A5: In electrospray ionization mass spectrometry (ESI-MS), ATP can form adducts with cations

present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). A common

fragmentation pathway for ATP is the loss of one or more phosphate groups, resulting in the

observation of ADP and AMP. It is also common to observe the neutral loss of water.

Ion Mass Shift from [M-H]⁻

[M+Na-2H]⁻ +21.9819

[M+K-2H]⁻ +37.9559

[M-H-H₂O]⁻ -18.0106

[M-H-HPO₃]⁻ (ADP) -79.9663

[M-H-2(HPO₃)]⁻ (AMP) -159.9326

Troubleshooting Guides
Issue 1: Overlapping Isotopic Patterns and Inaccurate
Deconvolution
Symptoms:

The deconvolution software fails to resolve the different isotopologues of labeled ATP.

The calculated isotopic enrichment is inaccurate or inconsistent.

The software reports a large number of unidentifiable peaks.

Possible Causes:

Insufficient Mass Resolution: The mass spectrometer may not have sufficient resolution to

distinguish between the closely spaced isotopic peaks of different isotopologues.

High Spectral Complexity: A high degree of labeling and the presence of multiple

isotopologues can lead to severe spectral overlap that challenges deconvolution algorithms.
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Inappropriate Software Parameters: The deconvolution parameters may not be optimized for

the complexity of the labeled ATP spectra.

Solutions:

Optimize Mass Spectrometer Settings:

Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to achieve baseline

separation of isotopic peaks.

Optimize the acquisition parameters, such as scan time and resolution, to improve data

quality.

Adjust Deconvolution Software Parameters:

Mass Tolerance: Set a narrow mass tolerance (e.g., < 5 ppm for high-resolution data) to

improve the accuracy of peak picking.

Charge State Range: Define the expected charge state range for ATP (typically -2 to -4 in

negative ion mode).

Isotope Model: Ensure the software's isotope model accurately reflects the expected

isotopic distribution for your labeled ATP. Some software allows for the input of custom

isotopic abundances.

Utilize Specialized Software: For metabolic flux analysis, use software specifically designed

for handling stable isotope labeling data, such as 13CFLUX2 or INCA.

Issue 2: Unexpected Peaks in the Mass Spectrum
Symptoms:

The mass spectrum contains peaks that do not correspond to any of the expected ATP

isotopologues or their common adducts/fragments.

High background noise across the spectrum.

Possible Causes:
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Contamination: The sample may be contaminated with other compounds from the sample

matrix, solvents, or labware.

In-source Fragmentation: ATP is susceptible to fragmentation in the ion source, leading to

the appearance of ADP, AMP, and other fragments.

Adduct Formation: ATP can form a variety of adducts with ions present in the sample or

mobile phase.

Solutions:

Improve Sample Preparation:

Use high-purity solvents and reagents.

Perform a blank injection (mobile phase only) to identify background contaminants.

Optimize the extraction protocol to minimize matrix effects.

Optimize Ion Source Parameters:

Reduce the source temperature and fragmentation voltage to minimize in-source

fragmentation.

Identify Common Adducts:

Use an adduct calculator or a list of common adducts to identify potential adduct ions in

your spectrum.

Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Multiply
Labeled ATP
This protocol provides a general workflow for the quantitative analysis of multiply labeled ATP

from cell cultures.

1. Cell Culture and Isotope Labeling:
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Culture cells in a medium containing the desired stable isotope-labeled precursors (e.g., ¹³C-
glucose, ¹⁵N-glutamine).
Ensure complete replacement of the unlabeled precursor with the labeled one. The duration
of labeling will depend on the cell type and the specific metabolic pathway being
investigated.

2. Metabolite Extraction:

Quench metabolic activity rapidly by adding a cold solvent (e.g., -80°C methanol).
Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture
of methanol, acetonitrile, and water).
Centrifuge the cell extract to pellet debris and collect the supernatant containing the
metabolites.
Dry the supernatant under a stream of nitrogen or by lyophilization.

3. LC-MS/MS Analysis:

Reconstitute the dried metabolite extract in the initial mobile phase.
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass
spectrometer.
LC Separation: Use a suitable column for polar metabolites, such as a HILIC (Hydrophilic
Interaction Liquid Chromatography) column.
MS Detection: Operate the mass spectrometer in negative ion mode with a full scan range
that covers the expected m/z of all ATP isotopologues.
MS/MS Fragmentation: For targeted analysis, set up fragmentation experiments to monitor
specific transitions for each ATP isotopologue.

4. Data Processing and Analysis:

Import the raw data into your deconvolution software.
Perform peak picking, deconvolution, and alignment.
Identify the different isotopologues of ATP based on their accurate mass and retention time.
Quantify the relative abundance of each isotopologue.
Calculate the isotopic enrichment for each labeled position.
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Caption: Experimental workflow for the analysis of multiply labeled ATP.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12397513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrum

Deconvolution Challenge

Unlabeled ATP

Overlapping
Isotopic Peaks

m/z

Singly Labeled
(e.g., ¹³C₁) m/z + 1

Doubly Labeled
(e.g., ¹³C₂)

m/z + 2

Triply Labeled
(e.g., ¹³C₃)

m/z + 3

Click to download full resolution via product page

Caption: Overlapping isotopic patterns in multiply labeled ATP spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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